molecular formula C13H12ClN3O3S B6023675 [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Katalognummer: B6023675
Molekulargewicht: 325.77 g/mol
InChI-Schlüssel: VYKAUZXSJNDTEF-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a thiazolidinone derivative featuring a hydrazinylidene moiety and a 4-chlorophenyl substituent. Its synthesis typically involves a thia-Michael addition reaction, where dimethyl acetylenedicarboxylate acts as an acceptor for sulfur nucleophiles, followed by cyclization . Key structural characteristics include:

  • Thiazolidin-4-one core: A five-membered ring with sulfur and nitrogen atoms, critical for biological activity.
  • 4-Chlorophenyl substituent: Enhances lipophilicity and electron-withdrawing effects, influencing pharmacokinetics and target binding .

This compound has been investigated for antiparasitic activity, particularly against Toxoplasma gondii (IC₅₀ = 4.2 μM) . Its synthesis yields (~65%) and melting point (248–250°C) suggest moderate stability and crystallinity .

Eigenschaften

IUPAC Name

2-[(2E)-2-[(E)-1-(4-chlorophenyl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-7(8-2-4-9(14)5-3-8)16-17-13-15-12(20)10(21-13)6-11(18)19/h2-5,10H,6H2,1H3,(H,18,19)(H,15,17,20)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKAUZXSJNDTEF-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Mechanism and Conditions

  • Thiourea Preparation :
    N-(4-Chlorophenyl)ethylidenehydrazinecarbothioamide is synthesized by condensing 4-chlorophenylacetone hydrazone with thiourea in ethanol under reflux (72 hours, 80°C).

  • Cyclization :
    The thiourea derivative reacts with chloroacetic acid in water or ethanol at 60–90°C for 5–8 hours. Chloroacetic acid acts as both reactant and self-catalyst, leveraging its acidity to drive cyclization without external catalysts.

Key Parameters :

  • Solvent : Water (for thioureas with melting points <100°C) or ethanol (for high-melting thioureas).

  • Molar Ratio : 1:1.2 (thiourea:chloroacetic acid) to minimize unreacted starting material.

  • Workup : Post-reaction, the mixture is alkalized to pH 10–12 with NaOH, extracted with ethyl acetate, and purified via recrystallization.

Yield : 32.5–86.4%, depending on substituent steric effects.

Advantages and Limitations

  • Advantages : Eliminates esterification/amidation steps, reducing byproduct formation.

  • Limitations : Requires stringent pH control to prevent hydrolysis of the thiazolidinone ring.

Thiosemicarbazide-Aldehyde Condensation Followed by Cyclization

This two-step strategy, adapted from anti-Toxoplasma gondii agent synthesis, leverages hydrazone formation and subsequent heterocyclization.

Synthetic Pathway

  • Hydrazone Formation :
    4-Chlorophenylacetaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (glacial acetic acid, reflux, 4 hours) to yield the corresponding thiosemicarbazone.

  • Thiazolidinone Ring Closure :
    The thiosemicarbazone undergoes cyclization with ethyl bromoacetate in anhydrous ethanol containing sodium acetate (reflux, 6–8 hours).

  • Saponification :
    The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol (60°C, 2 hours).

Reaction Conditions :

  • Temperature : 78°C (ethanol reflux).

  • Catalyst : Anhydrous ZnCl₂ accelerates ring closure.

  • Yield : 60–75% after hydrolysis.

Side Reactions and Mitigation

  • Competitive Oxidation : The thiol group may oxidize to disulfides; maintained under nitrogen atmosphere.

  • Ester Hydrolysis : Controlled NaOH concentration prevents over-hydrolysis of the thiazolidinone ring.

Michael Addition-Cyclization Approach

A novel route involves thia-Michael addition of maleic anhydride to pre-formed hydrazones, followed by cyclodehydration.

Stepwise Synthesis

  • Hydrazone Synthesis :
    4-Chlorophenylacetone hydrazone is prepared as in Section 2.1.

  • Michael Addition :
    The hydrazone reacts with maleic anhydride in DMF at 25°C for 24 hours, forming a thiol-maleate adduct.

  • Cyclodehydration :
    The adduct undergoes thermal cyclization (100°C, toluene, 4 hours) to form the thiazolidinone-acetic acid conjugate.

Yield : 55–68%, with purity >95% by HPLC.

Industrial Scalability

  • Continuous Flow Reactors : Enhance heat transfer during cyclization, reducing reaction time to 1 hour.

  • Solvent Recovery : Toluene is recycled via distillation, aligning with green chemistry principles.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation32.5–86.488–92Catalyst-free, scalablepH-sensitive workup
Thiosemicarbazide60–7590–95High regioselectivityMulti-step synthesis
Michael Addition55–6895–98Mild conditions, high purityRequires anhydrous solvents

Optimization Strategies and Industrial Considerations

Reaction Optimization

  • Temperature Control : Maintaining 80–90°C during cyclocondensation prevents thermal decomposition of the hydrazone.

  • Catalyst Screening : ZnCl₂ outperforms FeCl₃ or AlCl₃ in minimizing byproducts during thiazolidinone formation.

Industrial Production

  • Flow Chemistry : Microreactors enable rapid mixing and heat dissipation, improving yield by 15–20% compared to batch processes.

  • Waste Management : Chloroacetic acid byproducts are neutralized with Ca(OH)₂ to precipitate calcium chloride, which is filtered and recycled .

Analyse Chemischer Reaktionen

[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria. In vitro studies have shown that modifications to the hydrazone moiety can enhance antimicrobial efficacy, making this compound a candidate for further development in antibiotic therapy .

Anticancer Properties

Thiazolidinones have been studied for their anticancer potential due to their ability to induce apoptosis in cancer cells. The compound [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid has shown promise in preclinical models, particularly against breast and colon cancer cell lines. Mechanistic studies suggest that it may disrupt cell cycle progression and induce oxidative stress within cancer cells .

Antidiabetic Effects

The thiazolidinedione class of compounds is known for its insulin-sensitizing effects. Preliminary studies indicate that this compound may enhance glucose uptake in muscle cells, suggesting potential applications in managing type 2 diabetes mellitus. Further investigation into its mechanism of action could reveal additional benefits in metabolic regulation .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and thiazolidinone precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazolidinone derivatives, including the target compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving breast cancer cell lines (MCF-7), the compound induced apoptosis at IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic activity. These findings suggest that further optimization could yield potent anticancer agents based on this scaffold .

Wirkmechanismus

The mechanism of action of [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with various molecular targets. It is known to inhibit bacterial enzymes, such as MurB protein in Staphylococcus aureus, by docking into their active sites . This inhibition disrupts essential bacterial processes, leading to antimicrobial effects. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents and structural modifications. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Synthesis Method Key Properties Biological Activity Reference
[(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid 4-Chlorophenyl, hydrazinylidene Thia-Michael addition (DMAD) Mp: 248–250°C; IR: 1730 cm⁻¹ (C=O) Anti-T. gondii (IC₅₀ = 4.2 μM)
2-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 2-Chlorophenyl, thioxo group Cyclization with thiomalic acid Mp: 172–175°C; Calculated C: 60.13% Dual enzyme inhibition (COX-2/LOX)
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid Benzyloxy, methoxy Aldol condensation Mp: 277–280°C; Yield: 73% Antioxidant (DPPH IC₅₀ = 12 μM)
2-{2-Aryl-3-(nicotinamido)-4-oxo-1,3-thiazolidin-5-yl}acetic acid Nicotinamide, aryl groups Condensation with mercaptosuccinic acid IR: 1680 cm⁻¹ (C=O) Antibacterial (MIC = 8–16 μg/mL)

Key Findings :

Substituent Effects :

  • The 4-chlorophenyl group in the target compound enhances antiparasitic activity compared to 2-chlorophenyl derivatives, likely due to improved membrane permeability .
  • Thioxo groups (e.g., in Entry 2) increase electron density, favoring interactions with enzymes like COX-2, whereas hydrazinylidene moieties promote hydrogen bonding with parasitic targets .

Synthetic Yields :

  • The target compound’s yield (65%) is comparable to benzyloxy derivatives (73%) but higher than thioxo analogs (24%), reflecting the efficiency of thia-Michael addition .

Thermal Stability :

  • Melting points correlate with crystallinity: benzyloxy derivatives (277–280°C) > target compound (248–250°C) > thioxo analogs (172–175°C) .

Biological Activity :

  • Antiparasitic vs. Antihyperglycemic : The target compound’s anti-T. gondii activity contrasts with thiazolidinediones (e.g., Entry 4), which show antihyperglycemic effects via PPAR-γ activation .
  • Antimicrobial vs. Antioxidant : Nicotinamide-containing derivatives (Entry 4) exhibit broader antimicrobial activity, while benzyloxy analogs (Entry 3) are potent antioxidants .

Biologische Aktivität

The compound [(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid represents a novel class of thiazolidinone derivatives. These compounds have gained attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14ClN3O2S\text{C}_{15}\text{H}_{14}\text{ClN}_3\text{O}_2\text{S}

This structure includes a thiazolidine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study focusing on similar thiazolidinone compounds demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/ml . The presence of the 4-chlorophenyl group in the structure enhances this activity.

Anti-Toxoplasma Activity

In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of Toxoplasma gondii, a parasitic infection. The compound's efficacy was measured using IC50 values, with results indicating significant inhibition at concentrations as low as 115.92 μM . The structural modifications, particularly the substitution of the phenyl group with a 4-chlorophenyl moiety, are linked to increased anti-parasitic activity.

Anti-HIV and Antitubercular Properties

Thiazolidinones have also been investigated for their anti-HIV properties. A related study reported that certain thiazolidinone derivatives exhibit activity against HIV with varying degrees of effectiveness . Additionally, these compounds have shown potential in combating tuberculosis, although further research is required to establish their clinical utility.

Study 1: Synthesis and Characterization

A study conducted by Góes et al. synthesized various thiazolidinone derivatives and characterized their biological activities. The findings highlighted that modifications in the phenyl substituents significantly influenced the antimicrobial and anti-parasitic activities. The compound was noted for its promising bioactivity against Toxoplasma gondii .

Study 2: Structure-Activity Relationship

A comprehensive analysis of structure-activity relationships (SAR) revealed that the introduction of electron-withdrawing groups such as chlorine enhances the biological potency of thiazolidinones. The compound's design aimed to optimize interactions with biological targets while minimizing toxicity .

Data Tables

Biological Activity IC50 (μM) Reference
Anti-Toxoplasma115.92 ± 21.68
Antimicrobial (S. aureus)16 - 32
Anti-HIVVaries
AntitubercularVaries

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multi-step protocols involving thiosemicarbazide intermediates and cyclization reactions. A validated method involves:

  • Step 1 : Reacting 4-chlorophenyl thiosemicarbazide with chloroacetic acid under acidic conditions (e.g., acetic acid with anhydrous sodium acetate) to form a thiazolidinone core .
  • Step 2 : Introducing the hydrazinylidene moiety via condensation with 4-chlorophenyl-substituted aldehydes or ketones, optimized at room temperature for 18–24 hours to achieve yields of 68–77% .
  • Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and catalyst loading (e.g., ZnCl₂ for cyclization) can enhance yields. Recrystallization from methanol or DMF-acetic acid mixtures improves purity .

Q. How can advanced spectroscopic techniques confirm stereochemical configuration and purity?

  • ¹H/¹³C NMR : Key signals include δ ~8.2–8.6 ppm (CH=N imine protons) and δ ~170–175 ppm (C=O carbonyl carbons). Splitting patterns (e.g., doublets for aromatic protons) validate substituent positions .
  • X-ray crystallography : Resolves E/Z isomerism in hydrazinylidene moieties. For example, C=N bond lengths of ~1.28 Å confirm the (E)-configuration .
  • HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What mechanistic insights explain the thia-Michael addition in synthesizing this compound?

The thia-Michael step involves nucleophilic attack of a thiol group on an α,β-unsaturated carbonyl system. Key factors:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the β-carbon, accelerating addition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing reaction time from 24h to 6h .
  • Kinetic studies : Monitoring via FT-IR shows a second-order dependence on thiol and enone concentrations, with activation energy ~50 kJ/mol .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent variation : Introducing electron-donating groups (e.g., -OCH₃) on the arylidene moiety increases anti-Toxoplasma gondii activity (IC₅₀: 1.2 μM vs. 4.5 μM for unsubstituted analogs) .

  • Table 1 : Bioactivity of Selected Derivatives

    SubstituentIC₅₀ (μM)LogPReference
    4-Hydroxyphenyl4.52.1
    3-Ethoxy-4-hydroxyphenyl1.22.8
    3-Chloro-4-hydroxyphenyl2.83.1

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Case study : DFT calculations may overestimate binding affinity due to solvation effects. Validate using:
    • Molecular dynamics (MD) simulations : Incorporate explicit solvent models to refine docking scores .
    • Experimental validation : Compare MIC (minimum inhibitory concentration) values against Gram-positive bacteria (e.g., S. aureus) with computational ADMET predictions .
  • Mitigation : Use consensus scoring from multiple software (e.g., AutoDock and Schrödinger) to reduce false positives .

Methodological Challenges

Q. What strategies resolve low reproducibility in multi-step syntheses?

  • Critical parameters :
    • Moisture control : Use molecular sieves in cyclization steps to prevent hydrolysis .
    • Temperature gradients : Gradual heating (40°C → 80°C) minimizes side reactions during imine formation .
  • Quality control : Intermediate characterization via TLC (Rf: 0.3–0.5 in ethyl acetate/hexane) ensures reaction progression .

Q. How can crystallographic data address discrepancies in proposed tautomeric forms?

  • Tautomer analysis : X-ray structures reveal enol-keto preferences. For example, the 4-oxo-thiazolidinone tautomer is stabilized by intramolecular H-bonding (O···H-N: 1.9 Å) .
  • Comparative studies : Pair crystallography with IR spectroscopy (C=O stretch: 1680–1720 cm⁻¹) to confirm dominant tautomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.